3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone
Description
Properties
IUPAC Name |
ethyl 3-[3-(3-chloro-5-fluorophenyl)propanoyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFO3/c1-2-23-18(22)14-5-3-4-13(10-14)17(21)7-6-12-8-15(19)11-16(20)9-12/h3-5,8-11H,2,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UELNOJJHMKLXEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C(=O)CCC2=CC(=CC(=C2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60644944 | |
| Record name | Ethyl 3-[3-(3-chloro-5-fluorophenyl)propanoyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898750-34-0 | |
| Record name | Ethyl 3-[3-(3-chloro-5-fluorophenyl)propanoyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-5-fluorobenzaldehyde and ethyl acetoacetate.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium ethoxide, to form the intermediate product.
Cyclization: The intermediate product is then subjected to cyclization under acidic conditions to form the final compound.
Industrial Production Methods
In an industrial setting, the production of 3’-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include the use of automated reactors, precise temperature control, and efficient purification methods .
Chemical Reactions Analysis
Types of Reactions
3’-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
Anticancer Properties
Chalcones, including 3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone, have been studied for their anticancer properties. They can induce apoptosis in cancer cells through various mechanisms such as:
- Inhibition of cell proliferation : Chalcones have shown the ability to inhibit the growth of various cancer cell lines by interfering with cell cycle regulation.
- Induction of apoptosis : They activate apoptotic pathways, leading to programmed cell death in malignant cells. Studies indicate that this compound may affect key signaling pathways involved in cancer progression, such as NF-kappa B and p53 .
Neuroprotective Effects
Research has indicated that some chalcones possess neuroprotective properties, which may be beneficial in treating neurodegenerative diseases like Parkinson's disease. The inhibition of monoamine oxidase (MAO), particularly MAO-B, is a notable mechanism through which chalcones can exert neuroprotective effects .
Antimicrobial Activity
Chalcones are recognized for their antimicrobial properties against a range of pathogens. The compound has been evaluated for its effectiveness against biofilm-forming bacteria, which are notoriously resistant to conventional antibiotics. Studies suggest that derivatives like this compound could inhibit biofilm formation and bacterial growth, making them potential candidates for developing new antimicrobial therapies .
Structure-Activity Relationship (SAR)
The biological activity of chalcones is heavily influenced by their chemical structure. Modifications on the chalcone backbone can enhance or diminish their therapeutic effects. For instance:
- Substituents on the aromatic rings can significantly alter their potency as MAO inhibitors or anticancer agents.
- The presence of electron-withdrawing groups like chlorine and fluorine enhances the compound's activity against specific biological targets .
Case Study 1: Anticancer Activity
A study evaluating a series of chalcone derivatives found that certain modifications led to improved cytotoxicity against breast cancer cell lines. The presence of halogen substituents was correlated with increased activity, suggesting that this compound may exhibit similar or enhanced effects compared to its analogs .
Case Study 2: Neuroprotective Potential
In vitro studies demonstrated that chalcone derivatives could protect neuronal cells from oxidative stress-induced damage. This effect was attributed to their ability to scavenge free radicals and inhibit MAO-B activity, highlighting their potential use in preventing neurodegenerative disorders .
Mechanism of Action
The mechanism of action of 3’-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone
- CAS No.: 898750-34-0
- Molecular Formula : C₁₈H₁₆ClFO₃
- Molecular Weight : 334.77 g/mol
- Structural Features: A propiophenone backbone with a 3-chloro-5-fluorophenyl substituent at the 3-position. A carboethoxy (ethyl ester) group at the 3'-position of the ketone-bearing aromatic ring.
Comparison with Structurally Similar Compounds
Substituent-Driven Differences
The target compound is distinguished by its carboethoxy group and 3-chloro-5-fluorophenyl substituent. Below is a comparison with key analogs:
*Estimated based on a related compound with LogP 4.948 .
Biological Activity
3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone, with the CAS number 898750-34-0, is a synthetic compound belonging to the class of phenylpropanoids. Its molecular formula is , and it has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article provides a comprehensive overview of its biological activity based on various studies and findings.
- Molecular Weight : 334.77 g/mol
- Boiling Point : Predicted at 462.7 ± 45.0 °C
- Density : Approximately 1.245 ± 0.06 g/cm³
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related phenylpropanoids have shown that they can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation.
Case Study:
A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of structurally related compounds on breast cancer cell lines. The results demonstrated that these compounds could inhibit cell growth and induce apoptosis, suggesting potential therapeutic applications for breast cancer treatment .
Neurotoxicity and Cytotoxicity
While some derivatives show promise as therapeutic agents, there is also concern regarding their neurotoxic effects. A study on substituted phenethylamines highlighted the concentration-dependent cytotoxic effects on neuronal cell lines, suggesting that similar compounds could pose risks for neurotoxicity .
Findings:
- Cell Line Studies : Differentiated SH-SY5Y cells exhibited mitochondrial dysfunction when exposed to certain phenylpropanoids, which could lead to neurodegenerative effects.
- Mechanisms : The observed cytotoxicity was associated with increased reactive oxygen species (ROS) production and disrupted calcium homeostasis, leading to cell death .
Pharmacological Potential
The structural characteristics of this compound suggest it may interact with various biological targets, including enzymes involved in drug metabolism and transport.
Table 1: Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| Anticancer Activity | Induces apoptosis in cancer cells | |
| Neurotoxicity | Concentration-dependent cytotoxicity | |
| Enzyme Interaction | Potential modulation of metabolic enzymes |
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Aromatase Inhibition : Related compounds have demonstrated potent aromatase inhibitory activity, which is crucial for the treatment of hormone-dependent cancers .
- Cell Signaling Pathways : The compound may influence pathways such as PI3K/Akt and MAPK, which are vital for cell survival and proliferation.
Q & A
Basic Research Questions
Q. What are the critical structural features of 3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone, and how do they influence its chemical reactivity?
- The compound features a propiophenone backbone with a carboethoxy group at the 3' position and a 3-chloro-5-fluorophenyl substituent. The electron-withdrawing chloro and fluoro groups on the aromatic ring direct electrophilic substitution reactions to specific positions, while the carboethoxy group enables nucleophilic acyl substitution. Reactivity can be monitored via NMR (e.g., splitting patterns for aromatic protons) and IR spectroscopy (carbonyl stretching at ~1700 cm⁻¹) .
Q. What synthetic routes are commonly employed to prepare this compound, and what parameters are critical for yield optimization?
- A two-step approach is typical: (1) Friedel-Crafts acylation to install the ketone moiety using AlCl₃ as a catalyst, followed by (2) esterification to introduce the carboethoxy group. Key parameters include maintaining anhydrous conditions, controlling reaction temperature (0–5°C for acylation), and stoichiometric ratios (1:1.2 substrate-to-acyl chloride). Yields up to 75% are achievable with slow electrophile addition .
Q. Which analytical techniques are essential for characterizing this compound, and what spectral markers should researchers prioritize?
- 1H/13C NMR : Aromatic protons from the chloro-fluorophenyl group exhibit complex splitting (δ 7.2–7.8 ppm), while the carboethoxy ethyl group shows a quartet (δ 4.1–4.3 ppm) and triplet (δ 1.2–1.4 ppm). FT-IR : Strong carbonyl stretches at ~1700 cm⁻¹ (ketone and ester). HRMS : Molecular ion peak at m/z 350.08 (calculated) .
Advanced Research Questions
Q. How can researchers mitigate di- or tri-substitution byproducts during Friedel-Crafts acylation of the chloro-fluorophenyl substrate?
- Use meta-directing groups or steric hindrance (e.g., bulky substituents) to limit over-substitution. Kinetic control via low temperatures (-10°C) and a 1:1.2 substrate-to-acyl chloride ratio reduces side reactions. Computational modeling (DFT) predicts regioselectivity, guiding experimental design .
Q. What methodologies resolve contradictions between computational predictions and experimental spectral data for derivatives?
- Employ variable-temperature NMR to detect conformational isomers and solvent-parameterized DFT (e.g., Polarizable Continuum Model) to align calculations with experimental conditions. Validate with 2D NMR (COSY, NOESY) or X-ray crystallography for unambiguous structural confirmation .
Q. How should ecological risk assessments proceed given the lack of ecotoxicity data for this compound?
- Apply read-across methods using structurally similar chlorophenyl ketones to estimate bioaccumulation and toxicity. Conduct tiered testing:
- Acute toxicity : Daphnia magna assays (OECD 202).
- Degradation : Hydrolysis (pH 4, 7, 9) and photolysis studies.
- Soil mobility : Adsorption-desorption experiments (OECD 106) .
Q. What experimental strategies address inconsistencies in reaction yields during scale-up synthesis?
- Optimize mixing efficiency (e.g., continuous-flow reactors) and thermal control (jacketed reactors). Use in-line monitoring (FT-IR, Raman) to track intermediate formation. Compare batch vs. flow conditions to identify mass transfer limitations .
Q. How can researchers design stability studies for this compound under varying storage conditions?
- Conduct accelerated degradation studies:
- Thermal stability : 40–60°C for 4 weeks (ICH Q1A).
- Light sensitivity : Expose to UV-Vis (ICH Q1B).
- Humidity : 75% RH for hydrolysis assessment. Monitor via HPLC for purity loss and LC-MS for degradation products .
Methodological Notes
- Safety Protocols : Use PPE (gloves, goggles, lab coats) and fume hoods during synthesis. Toxic fumes from combustion require self-contained breathing apparatus for firefighters .
- Waste Management : Segregate halogenated waste for professional disposal to prevent environmental contamination .
- Data Validation : Cross-reference spectral data with PubChem entries and EPA DSSTox databases for accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
